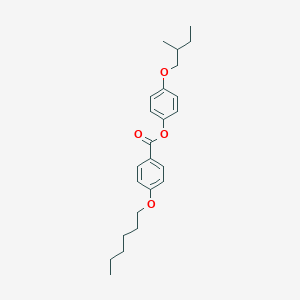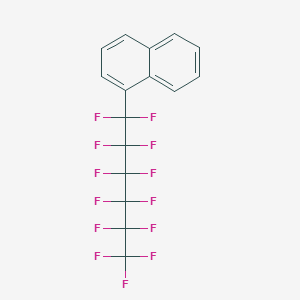
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a methoxyethyl group and multiple methyl substitutions on the tetrahydroquinoline ring
Méthodes De Préparation
The synthesis of 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects on cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxyethyl group, resulting in different chemical and biological properties.
1-(2-Ethoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with an ethoxyethyl group, which may affect its reactivity and applications.
1-(2-Methoxyethyl)-2,2,4,7-tetramethylquinoline: The absence of the tetrahydro structure can lead to different chemical behavior and uses.
Propriétés
Numéro CAS |
92585-52-9 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-2,2,4,7-tetramethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C16H25NO/c1-12-6-7-14-13(2)11-16(3,4)17(8-9-18-5)15(14)10-12/h6-7,10,13H,8-9,11H2,1-5H3 |
Clé InChI |
KLJOYMKRGPCXBF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=C1C=CC(=C2)C)CCOC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



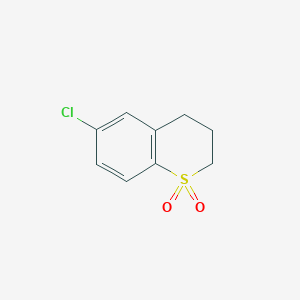
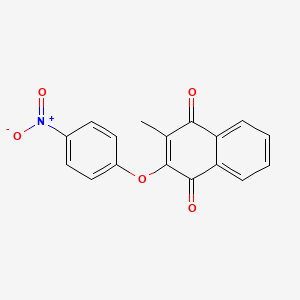

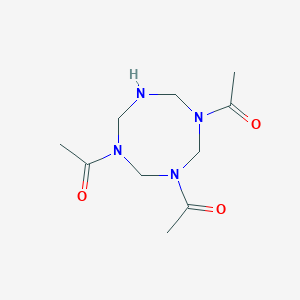



![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
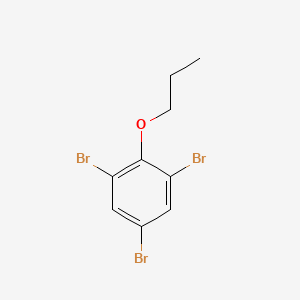
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
